![molecular formula C9H11NO4 B14076283 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one CAS No. 101384-03-6](/img/structure/B14076283.png)
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is a chemical compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring substituted with a nitroethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- typically involves the nitration of a precursor furan compound followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group and the formation of the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated furan derivatives.
Scientific Research Applications
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The furan ring can interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-thienyl]-
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-pyrrolyl]-
- Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-phenyl]-
Uniqueness
Ethanone, 1-[4-(1-methyl-1-nitroethyl)-2-furanyl]- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
101384-03-6 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-[4-(2-nitropropan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-7(5-14-8)9(2,3)10(12)13/h4-5H,1-3H3 |
InChI Key |
SVHFKWCBHKLMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
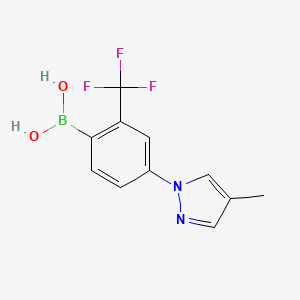
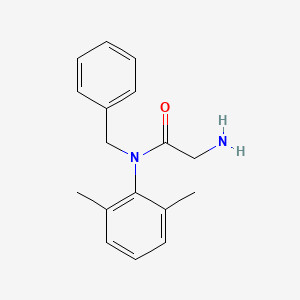
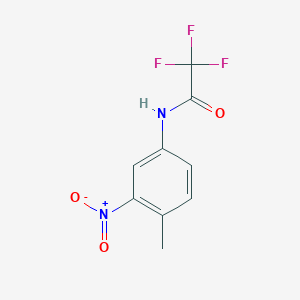
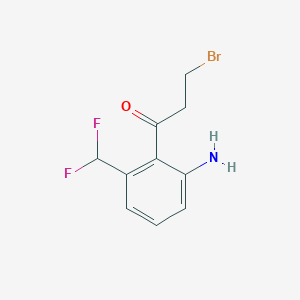

![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
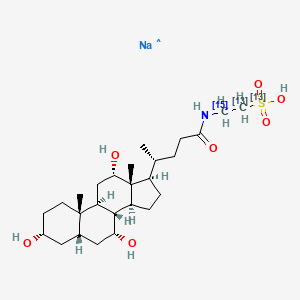
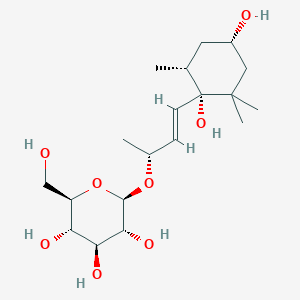

![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)

![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
